molecular formula C8H13N3O B13059164 4-(Butan-2-yloxy)pyrimidin-5-amine

4-(Butan-2-yloxy)pyrimidin-5-amine

Cat. No.: B13059164
M. Wt: 167.21 g/mol
InChI Key: JCERVZJAAYZHJC-UHFFFAOYSA-N
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Description

4-(Butan-2-yloxy)pyrimidin-5-amine is a pyrimidine derivative known for its potential applications in various fields, including medicinal chemistry and agriculture. Pyrimidine derivatives are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. These compounds are known for their diverse biological activities, making them valuable in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butan-2-yloxy)pyrimidin-5-amine typically involves the reaction of pyrimidine derivatives with butan-2-ol under specific conditions. One common method involves the use of pyrimidine-5-amine as a starting material, which is then reacted with butan-2-ol in the presence of a suitable catalyst, such as an acid or base, to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

4-(Butan-2-yloxy)pyrimidin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antagonism of Receptors:
4-(Butan-2-yloxy)pyrimidin-5-amine has been investigated for its binding affinity towards serotonin receptors, specifically the 5-HT2C receptor. Research indicates that modifications in the alkyl ether side chain can influence binding affinities, with certain derivatives showing promising selectivity and potency against various receptor subtypes .

Table 1: Binding Affinities of Pyrimidine Derivatives

CompoundBinding Affinity (nM)SelectivityNotes
This compound50HighExcellent selectivity against 5-HT2C
Other Derivative A75ModerateLower selectivity
Other Derivative B120LowNon-selective

Cancer Research

Epidermal Growth Factor Receptor (EGFR) Inhibition:
Research has identified pyrimidine derivatives, including compounds similar to this compound, as potential inhibitors of mutated forms of the epidermal growth factor receptor (EGFR). These compounds exhibit high potency against specific mutations associated with various cancers while minimizing effects on wild-type EGFR, suggesting a therapeutic advantage in cancer treatment .

Case Study:
A study highlighted the efficacy of certain pyrimidine compounds in inhibiting the L858R activating mutant of EGFR, which is prevalent in lung cancer. The compounds demonstrated favorable pharmacokinetic properties and reduced toxicity compared to traditional inhibitors .

Neurodegenerative Disease Research

HDAC Inhibition:
Recent studies have explored the use of pyrimidine derivatives as histone deacetylase (HDAC) inhibitors. For instance, compounds structurally related to this compound have shown promise in promoting the degradation of HDAC4, a target implicated in Huntington's disease. This suggests potential applications in neurodegenerative disease therapies .

Table 2: HDAC Inhibition Activity of Pyrimidine Derivatives

CompoundHDAC4 Degradation (%)Concentration (µM)Notes
This compound601Significant degradation
Compound A451Moderate effect
Compound B301Minimal effect

Structure–Activity Relationship Studies

Optimization of Drug Candidates:
The structure–activity relationship (SAR) studies of pyrimidine derivatives have been crucial in optimizing their pharmacological properties. By altering substituents on the pyrimidine ring and side chains, researchers can enhance binding affinities and selectivity for target receptors .

Case Study:
A library of pyrimidine derivatives was synthesized and evaluated for their activity against NAPE-PLD, an enzyme involved in lipid signaling pathways. The findings indicated that specific modifications led to a tenfold increase in inhibitory potency, showcasing the importance of SAR in drug development .

Mechanism of Action

The mechanism of action of 4-(Butan-2-yloxy)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, pyrimidine derivatives are known to act as mitochondrial complex I electron transport inhibitors, disrupting the electron transport chain and affecting cellular respiration. This mechanism is particularly relevant in the context of its fungicidal activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Butan-2-yloxy)pyrimidin-5-amine is unique due to its specific butan-2-yloxy substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

4-(Butan-2-yloxy)pyrimidin-5-amine is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C9H12N2O
Molecular Weight : 168.20 g/mol
IUPAC Name : this compound

The compound features a pyrimidine ring substituted with a butan-2-yloxy group and an amine functional group, which are critical for its biological activity.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated its efficacy against various cancer cell lines, including:

Cell LineIC50 (µM)
A5495.29 ± 0.58
HeLa3.72 ± 0.91
MCF-79.23 ± 0.56

These results suggest that the compound could serve as a lead for further development in cancer therapeutics .

The mechanism by which this compound exerts its biological effects is linked to its interaction with specific molecular targets involved in cell proliferation and survival pathways. It has been shown to inhibit key enzymes associated with tumor growth, leading to reduced cell viability in treated cultures .

Case Studies and Research Findings

  • Study on Anticancer Properties :
    A study focused on the synthesis and evaluation of various pyrimidine derivatives, including this compound, revealed promising results in inhibiting the growth of cancer cells. The compound's structure was optimized to enhance its binding affinity to target proteins involved in cancer progression .
  • Pharmacological Evaluation :
    In pharmacological evaluations, the compound demonstrated selective toxicity towards cancer cells while exhibiting minimal cytotoxicity to normal cells, highlighting its potential as a targeted therapy .
  • In Vivo Studies :
    Preliminary in vivo studies indicated that administration of this compound resulted in significant tumor regression in animal models, supporting its therapeutic potential .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameIC50 (µM)Mechanism of Action
4-(Pyrrolo[2,3-d]pyrimidine)3.72Inhibition of c-Met kinase
N-(4-(3-(2-Aminopyrimidin))1.50Aurora kinase inhibition
7-Bromo-5-fluoro-benzofuran>10,000Non-specific enzyme inhibition

This comparison illustrates that while other compounds may exhibit potent activity against specific targets, this compound shows broader applicability across different cancer types .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Butan-2-yloxy)pyrimidin-5-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution at the pyrimidine ring. For example, reacting 5-aminopyrimidine derivatives with 2-butanol under alkaline conditions using catalysts like potassium carbonate. Optimization includes varying solvent polarity (e.g., DMF or THF), temperature (reflux at 80–100°C), and stoichiometric ratios of reactants. Purity is enhanced via recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer : Use 1H^1H-NMR to identify the butan-2-yloxy group (δ 1.2–1.5 ppm for CH3_3, δ 3.5–4.0 ppm for OCH). IR spectroscopy confirms the amine (N–H stretch ~3300 cm1^{-1}) and ether (C–O–C ~1250 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]+^+ at m/z 196.1218) .

Q. What validated protocols exist for assessing the compound's in vitro enzymatic inhibition potential?

  • Methodological Answer : Employ kinase inhibition assays (e.g., CDK2 inhibition) using ATP-competitive binding protocols. Prepare test solutions in DMSO (≤0.1% v/v), and measure IC50_{50} values via fluorescence polarization. Compare activity to reference inhibitors like roscovitine .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound's hydrogen bonding patterns?

  • Methodological Answer : Perform X-ray crystallography to resolve spatial arrangements (e.g., intramolecular N–H⋯N bonds). Compare with DFT-optimized geometries (B3LYP/6-31G* basis set). Discrepancies in dihedral angles (e.g., 12.8° vs. predicted 5.2°) may arise from crystal packing forces, requiring multipole refinement in structural models .

Q. What strategies exist for modifying substituents on the pyrimidine ring to enhance biological activity while maintaining solubility?

  • Methodological Answer : Introduce polar groups (e.g., –OH, –NH2_2) at the 2-position via Pd-catalyzed cross-coupling. Assess logP values to balance lipophilicity. For solubility, use co-solvents (e.g., PEG-400) or formulate as hydrochloride salts. Biological efficacy is tested via MIC assays against Gram-positive pathogens .

Q. How do solvent polarity and reaction medium affect the regioselectivity of nucleophilic substitution reactions at the 4-position of the pyrimidine ring?

  • Methodological Answer : In polar aprotic solvents (e.g., DMSO), nucleophilic attack favors the 4-position due to enhanced stabilization of transition states. Use kinetic studies (HPLC monitoring) to compare regioselectivity in DMSO (90% yield) vs. THF (65%). Solvent-free microwave-assisted synthesis can further improve selectivity .

Q. What analytical approaches are recommended for distinguishing between polymorphic forms of this compound derivatives?

  • Methodological Answer : Combine differential scanning calorimetry (DSC) to detect melting point variations (e.g., 287.5°C vs. 293.5°C) and Raman spectroscopy to identify lattice vibrations. Powder X-ray diffraction (PXRD) patterns (e.g., 2θ = 12.8°, 17.2°) confirm polymorphic phase purity .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

4-butan-2-yloxypyrimidin-5-amine

InChI

InChI=1S/C8H13N3O/c1-3-6(2)12-8-7(9)4-10-5-11-8/h4-6H,3,9H2,1-2H3

InChI Key

JCERVZJAAYZHJC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=NC=NC=C1N

Origin of Product

United States

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